2-Amino-4-(2-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile 2-Amino-4-(2-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 664999-57-9
VCID: VC21484047
InChI: InChI=1S/C16H11BrN2O4/c17-11-4-2-1-3-9(11)13-10(6-18)16(19)23-14-12(21)5-8(7-20)22-15(13)14/h1-5,13,20H,7,19H2
SMILES: C1=CC=C(C(=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)Br
Molecular Formula: C16H11BrN2O4
Molecular Weight: 375.17g/mol

2-Amino-4-(2-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

CAS No.: 664999-57-9

Cat. No.: VC21484047

Molecular Formula: C16H11BrN2O4

Molecular Weight: 375.17g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-(2-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile - 664999-57-9

Specification

CAS No. 664999-57-9
Molecular Formula C16H11BrN2O4
Molecular Weight 375.17g/mol
IUPAC Name 2-amino-4-(2-bromophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
Standard InChI InChI=1S/C16H11BrN2O4/c17-11-4-2-1-3-9(11)13-10(6-18)16(19)23-14-12(21)5-8(7-20)22-15(13)14/h1-5,13,20H,7,19H2
Standard InChI Key OFYCGOPNVKDMDG-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)Br
Canonical SMILES C1=CC=C(C(=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)Br

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

The compound 2-amino-4-(2-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is identified by the CAS number 664999-57-9. It possesses the molecular formula C16H11BrN2O4 with a calculated molecular weight of 375.17 g/mol. The IUPAC name for this compound is 2-amino-4-(2-bromophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile, which describes its complex structure incorporating multiple functional groups and a fused heterocyclic ring system. The chemical identifiers also include standardized notations such as InChI and SMILES, which enable unambiguous digital representation of the chemical structure for database indexing and searching purposes.

Table 1: Chemical Identity Parameters of 2-Amino-4-(2-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

ParameterValue
CAS Number664999-57-9
Molecular FormulaC16H11BrN2O4
Molecular Weight375.17 g/mol
IUPAC Name2-amino-4-(2-bromophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
Standard InChIInChI=1S/C16H11BrN2O4/c17-11-4-2-1-3-9(11)13-10(6-18)16(19)23-14-12(21)5-8(7-20)22-15(13)14/h1-5,13,20H,7,19H2
Standard InChIKeyOFYCGOPNVKDMDG-UHFFFAOYSA-N
SMILESC1=CC=C(C(=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)Br

Structural Features and Functional Groups

The compound features a complex heterocyclic structure with a pyrano[3,2-b]pyran core, which consists of two fused pyran rings. This core structure serves as the scaffold for several important functional groups that contribute to the compound's chemical reactivity and potential biological properties. The key functional groups include:

  • A 2-bromophenyl substituent at position 4, which provides opportunities for further derivatization through cross-coupling reactions.

  • A primary amino group (-NH2) at position 2, which contributes to hydrogen bonding capabilities.

  • A nitrile group (-CN) at position 3, which can act as a hydrogen bond acceptor and contribute to the compound's electronic properties.

  • A hydroxymethyl group (-CH2OH) at position 6, providing additional hydrogen bonding sites.

  • An oxo group (=O) at position 8, which adds to the compound's polarity and potential for intermolecular interactions.

This unique combination of functional groups creates a molecule with diverse chemical reactivity and potential biological interactions, making it a compound of interest in medicinal chemistry research.

Synthesis Methods and Reaction Conditions

Organocatalytic Domino Reactions

The synthesis of 2-amino-4-(2-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile typically involves multi-step synthetic routes. One predominant approach is through organocatalytic domino reactions, which allow for the construction of complex molecular architectures in a single operation. These reactions often employ active methylene compounds such as malononitrile, kojic acid, and substituted aromatic aldehydes as key building blocks .

A typical synthetic procedure involves the reaction of malononitrile, kojic acid, and 2-bromobenzaldehyde under specific catalytic conditions. Research has demonstrated the feasibility of this approach for various aromatic aldehydes to synthesize 2-amino-6-(hydroxymethyl)-8-oxo-4-aryl/heteroaryl-4,8-dihydropyrano[3,2-b]pyran derivatives . The reaction proceeds efficiently for halogenated substrates, including those with bromo substituents at various positions on the aromatic ring, such as the 2-position in our target compound .

Comparative Analysis with Related Compounds

Structural Analogs

The compound 2-amino-4-(2-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile belongs to a broader family of pyrano[3,2-b]pyran derivatives that share the same core structure but differ in their substitution patterns. Structural analogs include:

  • 2-Amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile: This is the unsubstituted phenyl analog that lacks the bromine atom .

  • 2-Amino-4-(3-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile: This isomer has the bromine at the 3-position of the phenyl ring rather than the 2-position .

  • 2-Amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile: This analog features a chlorine substituent at the 4-position of the phenyl ring .

  • Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate: This analog has a methyl ester group in place of the nitrile functionality.

Table 2: Comparison of Related Pyrano[3,2-b]pyran Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Distinctive Feature
2-Amino-4-(2-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrileC16H11BrN2O4375.172-Bromo substituent, carbonitrile group
2-Amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrileC16H12N2O4296.28Unsubstituted phenyl ring, carbonitrile group
2-Amino-4-(3-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrileC16H11BrN2O4375.173-Bromo substituent, carbonitrile group
Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylateC17H15NO6329.3Methyl ester instead of nitrile group

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